molecular formula C17H28O3 B12529588 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol CAS No. 672301-02-9

2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol

Cat. No.: B12529588
CAS No.: 672301-02-9
M. Wt: 280.4 g/mol
InChI Key: CLSHXOLWYGRURQ-UHFFFAOYSA-N
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Description

2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol is an organic compound belonging to the class of phenylpropanes. This compound is characterized by its phenoxyethanol structure, which includes a phenyl group attached to an ethoxyethanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

672301-02-9

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

2-[2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy]ethanol

InChI

InChI=1S/C17H28O3/c1-4-15(5-2)14(3)16-6-8-17(9-7-16)20-13-12-19-11-10-18/h6-9,14-15,18H,4-5,10-13H2,1-3H3

InChI Key

CLSHXOLWYGRURQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)C1=CC=C(C=C1)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol typically involves the following steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol with 3-ethylpentan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(3-ethylpentan-2-yl)phenol.

    Etherification: The next step is the etherification of 4-(3-ethylpentan-2-yl)phenol with ethylene oxide under basic conditions to form 2-{2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy}ethanol.

Industrial Production Methods

In industrial settings, the production of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol involves its interaction with biological membranes. The phenoxyethanol structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
  • 2-{2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy}ethanol
  • 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethanol

Uniqueness

2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties. This compound exhibits different solubility, reactivity, and interaction with biological membranes compared to its analogs, making it valuable for specific applications in research and industry.

Biological Activity

The compound 2-{2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol , also known by its chemical name, exhibits a range of biological activities that have garnered attention in various fields of research. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H32O3C_{18}H_{32}O_3, with a molecular weight of 296.4 g/mol. The structure consists of a phenoxy group linked to an ethoxy chain, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H32O3C_{18}H_{32}O_3
Molecular Weight296.4 g/mol
IUPAC NameEthanol; 2-[4-(3-ethylpentan-2-yl)phenoxy]ethanol
SynonymsSCHEMBL15135853

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-{2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with phenoxy groups often display potent activity against various microorganisms.

Case Study: Antimicrobial Screening

A study conducted on a series of phenoxy derivatives found that compounds similar to the one exhibited notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

The antimicrobial mechanism is believed to involve disruption of the microbial cell membrane integrity, leading to cell lysis. The hydrophobic nature of the ethylpentan-2-yl group may enhance membrane penetration, increasing the efficacy of the compound.

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of such compounds. Preliminary toxicity studies indicate that certain derivatives maintain a favorable safety profile at therapeutic concentrations. However, further in vivo studies are necessary to fully understand their safety margins.

Therapeutic Applications

Given its biological activity, 2-{2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol has potential applications in:

  • Antibacterial formulations : As an active ingredient in topical or systemic antibiotics.
  • Cosmetic industry : Due to its antimicrobial properties, it could be incorporated into personal care products to prevent microbial contamination.

Table 2: Potential Applications

Application AreaDescription
AntibacterialActive ingredient in antibiotic formulations
Cosmetic ProductsPreservative or antimicrobial agent

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